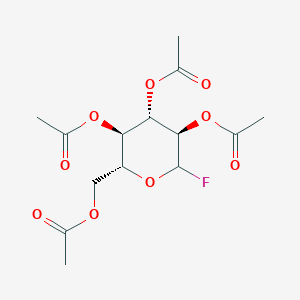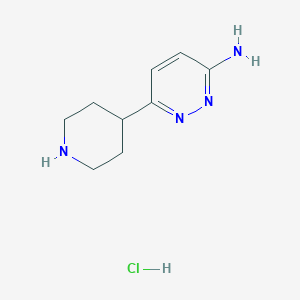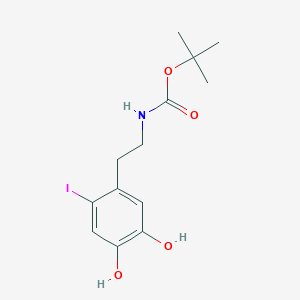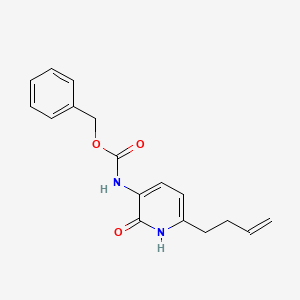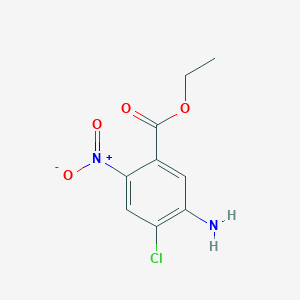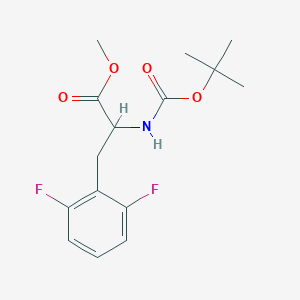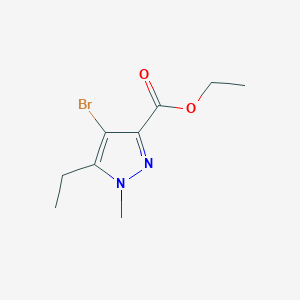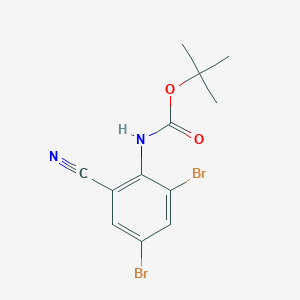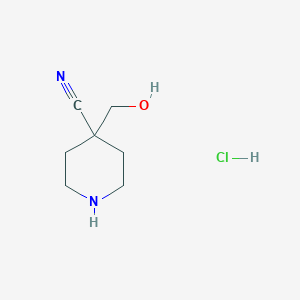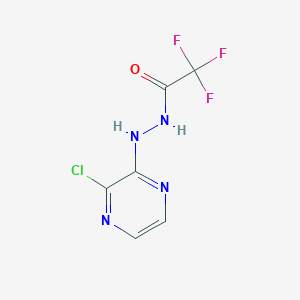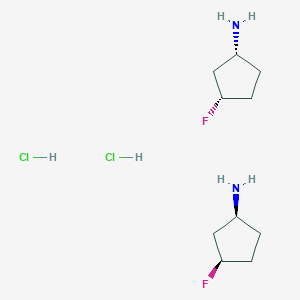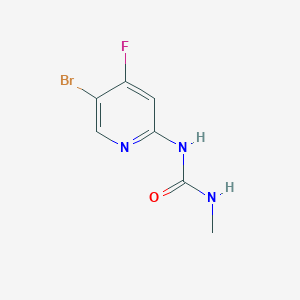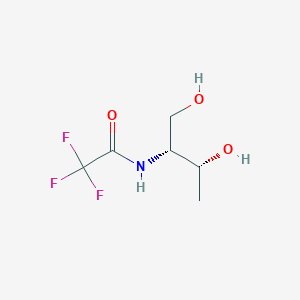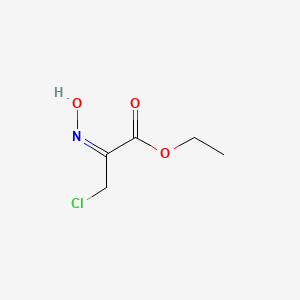
EThyl(2E)-3-chloro-2-(hydroxyimino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(2E)-3-chloro-2-(hydroxyimino)propanoate is an organic compound characterized by the presence of a chloro group, a hydroxyimino group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2E)-3-chloro-2-(hydroxyimino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate and hydroxylamine hydrochloride.
Formation of Hydroxyimino Group: Ethyl acetoacetate reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form ethyl 2-(hydroxyimino)propanoate.
Chlorination: The hydroxyimino compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Ethyl(2E)-3-chloro-2-(hydroxyimino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form oxime ethers or nitriles, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas), solvents (e.g., methanol, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., acetonitrile, water).
Major Products
Substitution: Formation of substituted derivatives such as ethyl(2E)-3-amino-2-(hydroxyimino)propanoate.
Reduction: Formation of ethyl(2E)-3-chloro-2-aminopropanoate.
Oxidation: Formation of oxime ethers or nitriles.
科学研究应用
Ethyl(2E)-3-chloro-2-(hydroxyimino)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting bacterial and viral infections.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or a ligand for receptor binding studies.
作用机制
The mechanism of action of ethyl(2E)-3-chloro-2-(hydroxyimino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the chloro group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Ethyl(2E)-3-chloro-2-(hydroxyimino)propanoate can be compared with similar compounds such as:
Ethyl 2-(hydroxyimino)propanoate: Lacks the chloro group, making it less reactive in substitution reactions.
Ethyl 3-chloro-2-oxopropanoate: Lacks the hydroxyimino group, affecting its hydrogen bonding capabilities.
Ethyl 2-(hydroxyimino)-3-phenylpropanoate: Contains a phenyl group instead of a chloro group, altering its hydrophobic interactions and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
属性
IUPAC Name |
ethyl (2E)-3-chloro-2-hydroxyiminopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERHYVIYHGEZKF-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
